molecular formula C21H37N3O7 B613653 Boc-Lys(Boc)-Pro-OH CAS No. 198475-99-9

Boc-Lys(Boc)-Pro-OH

Cat. No.: B613653
CAS No.: 198475-99-9
M. Wt: 443.54
InChI Key: CNUJKNMOGSRQMN-GJZGRUSLSA-N
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Description

Boc-Lys(Boc)-Pro-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysyl-L-proline, is a protected dipeptide derivative. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) groups provides protection to the amino groups, preventing unwanted side reactions during peptide chain elongation.

Mechanism of Action

Target of Action

Boc-Lys(Boc)-Pro-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

This compound interacts with its targets, the HDACs, by serving as a substrate . HDACs remove the acetyl groups from the lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 34642 . It has a predicted density of 1.109±0.06 g/cm3, a predicted boiling point of 514.4±45.0 °C, and a predicted vapor pressure of 5.74E-12mmHg at 25°C .

Result of Action

The result of this compound’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its predicted boiling point . .

Biochemical Analysis

Biochemical Properties

Boc-Lys(Boc)-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This compound, as a lysine derivative, can be a substrate for these enzymes .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with HDACs . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, this compound, as a substrate for these enzymes, can indirectly influence these cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with HDACs . HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Therefore, this compound, as a substrate for these enzymes, can influence these molecular processes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

This compound is involved in the metabolic pathway of lysine degradation, where it interacts with enzymes such as HDACs

Subcellular Localization

Given its role as a substrate for HDACs, it is likely to be found in the nucleus where these enzymes are typically located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Boc)-Pro-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Lys(Boc)-Pro-OH is unique due to the presence of both lysine and proline residues, making it a versatile building block for synthesizing peptides with specific sequences and properties. The dual Boc protection ensures stability during synthesis and allows for selective deprotection .

Properties

IUPAC Name

(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKNMOGSRQMN-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718544
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198475-99-9
Record name N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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